

2-(4-Fluorophenyl)morpholine oxalate CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

2-(4-Fluorophenyl)morpholine
oxalate

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In-Depth Technical Guide: 2-(4-Fluorophenyl)morpholine Oxalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-(4-Fluorophenyl)morpholine oxalate**, a key chemical intermediate in contemporary pharmaceutical development. The document details its chemical and physical properties, molecular structure, and its significant role as a precursor in the synthesis of advanced therapeutic agents, notably neurokinin-1 (NK1) receptor antagonists. This guide also outlines relevant experimental protocols and safety information to support its application in research and development settings.

Introduction

2-(4-Fluorophenyl)morpholine oxalate is a synthetic organic compound that has garnered significant interest in medicinal chemistry. Its structural combination of a morpholine ring and a fluorophenyl group makes it a valuable building block for creating molecules with enhanced lipophilicity and biological activity.[1] This compound is primarily recognized as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1] Its stability and compatibility with diverse reaction conditions facilitate



its integration into complex synthetic pathways, streamlining the development of novel therapeutics.[1]

Chemical and Physical Properties

A summary of the key identifying and physical properties of **2-(4-Fluorophenyl)morpholine oxalate** is presented below.

| Property | Value | Reference |
|--------------------|---------------------|-----------|
| CAS Number | 1198416-85-1 | [1] |
| Molecular Formula | C10H12FNO·C2H2O4 | [1] |
| Molecular Weight | 271.24 g/mol | [1] |
| Appearance | White solid | [1] |
| Purity | ≥ 95% (by NMR) | [1][2] |
| Storage Conditions | 0-8 °C, dry, sealed | [1] |

Molecular Structure

The molecular structure of **2-(4-Fluorophenyl)morpholine oxalate** consists of the 2-(4-Fluorophenyl)morpholine base and an oxalate counter-ion. The morpholine ring is substituted at the 2-position with a 4-fluorophenyl group. The oxalate salt form generally enhances the compound's solubility in polar solvents and improves its stability for storage and handling compared to the free base.[3]

Structural Formula:

Canonical SMILES: C1COCC(N1)C2=CC=C(C=C2)F.C(=O)(C(=O)O)O

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the direct synthesis of 2-(4-

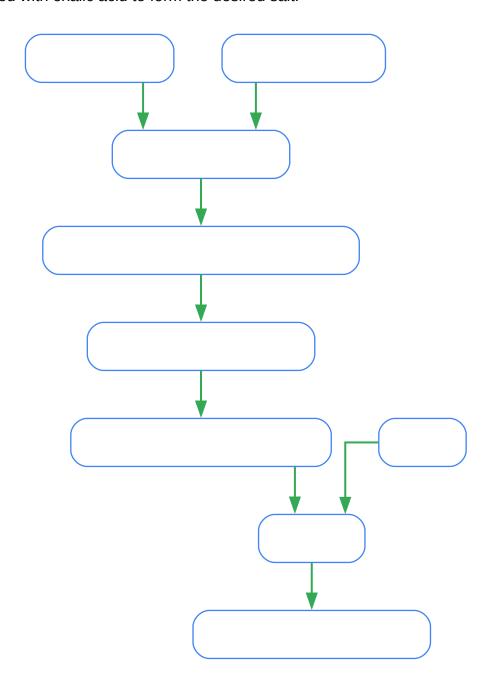
Fluorophenyl)morpholine oxalate is not readily available in public literature, the synthesis of the core 2-aryl-morpholine structure is well-documented in patents for more complex molecules



where it serves as an intermediate. A general synthetic approach involves the cyclization of an appropriate amino alcohol.

General Synthesis Workflow for 2-Aryl-Morpholine Core

The synthesis of the 2-(4-fluorophenyl)morpholine core can be conceptualized through a multistep process, often starting from 4-fluorobenzaldehyde. The following diagram illustrates a logical workflow for the synthesis of a generic N-substituted 2-aryl-morpholine, which would then be treated with oxalic acid to form the desired salt.





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Caption: Generalized synthetic workflow for **2-(4-Fluorophenyl)morpholine oxalate**.

Experimental Protocol: Neurokinin-1 (NK1) Receptor Binding Assay

Given that 2-(4-Fluorophenyl)morpholine is a key precursor for NK1 receptor antagonists, a relevant experimental protocol is a receptor binding assay to evaluate the affinity of final compounds.

Objective: To determine the inhibitory constant (Ki) of a test compound for the human neurokinin-1 (hNK1) receptor.

Materials:

- hNK1/CHO cell membrane preparation (Chinese Hamster Ovary cells expressing the human NK1 receptor).[4]
- Radioligand: [3H]-Substance P ([3H]-SP).[4]
- Unlabeled Substance P (for determining non-specific binding).[5]
- Test compound (derived from 2-(4-Fluorophenyl)morpholine oxalate).
- Assay Buffer: HEPES buffer (pH 7.4) with 1 mM CaCl₂, 5 mM MgCl₂, 0.1% BSA, and 40 μg/ml bacitracin.[5]
- 96-well filter plates.[6]
- Scintillation counter.

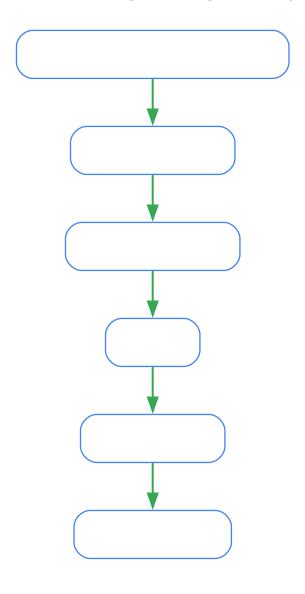
Procedure:

- Preparation: Prepare serial dilutions of the test compound.
- Incubation: In a 96-well plate, combine the hNK1/CHO cell membrane preparation, the radioligand ([³H]-SP), and either the test compound, unlabeled Substance P (for non-specific



binding), or buffer alone (for total binding).

- Equilibration: Incubate the plate at 4°C for 3 hours to allow binding to reach equilibrium.[5]
- Separation: Separate the bound from free radioligand by rapid filtration through the filter plates.
- Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.[5]
- Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of the test compound from a concentration-response curve and then calculate the Ki value using the Cheng-Prusoff equation.





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Caption: Experimental workflow for an NK1 receptor binding assay.

Biological Activity and Mechanism of Action

The primary pharmacological relevance of the 2-(4-fluorophenyl)morpholine scaffold is its role in the development of neurokinin-1 (NK1) receptor antagonists. The NK1 receptor is the main receptor for the neuropeptide Substance P (SP).[7] The binding of SP to the NK1 receptor is involved in numerous physiological processes, including pain transmission, inflammation, and the vomiting reflex.[7][8]

NK1 receptor antagonists block the binding of Substance P to its receptor. This mechanism is particularly effective in treating chemotherapy-induced nausea and vomiting (CINV), as the NK1 receptor is highly expressed in brain regions that control the emetic reflex.[7]

Signaling Pathway of the NK1 Receptor

The NK1 receptor is a G-protein coupled receptor (GPCR). Upon binding of Substance P, the receptor activates Gq/11 proteins, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC). This cascade leads to various downstream cellular responses. An NK1 receptor antagonist, for which 2-(4-Fluorophenyl)morpholine is a precursor, physically blocks the binding site, preventing this signaling cascade from being initiated.



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Caption: Simplified signaling pathway of the NK1 receptor and its antagonism.



Safety and Handling

Detailed toxicological data for **2-(4-Fluorophenyl)morpholine oxalate** is not widely available. However, safety information for the parent compound, morpholine, provides a basis for handling precautions. Morpholine is classified as a flammable liquid and vapor that is harmful if swallowed and toxic in contact with skin or if inhaled.[9] It is also known to cause severe skin burns and eye damage.[9]

General Handling Precautions:

- Use only in a well-ventilated area, preferably under a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- Keep away from heat, sparks, and open flames.
- · Avoid breathing dust, fumes, or vapors.
- · Wash hands thoroughly after handling.

First Aid Measures:

- In case of skin contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water. Seek immediate medical attention.
- In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
- If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.
- If inhaled: Move the person to fresh air and keep comfortable for breathing. Seek immediate medical attention.

Conclusion



2-(4-Fluorophenyl)morpholine oxalate is a fundamentally important building block in modern drug discovery and development. Its utility as a precursor for potent and selective NK1 receptor antagonists highlights its significance in creating therapies for complex conditions such as CINV and other neurological disorders. While detailed public data on this specific oxalate salt is limited, understanding its role as an intermediate, combined with knowledge of the synthesis and pharmacology of its derivatives, provides a strong foundation for its application in research. Adherence to strict safety protocols, based on data from the parent morpholine compound, is essential for its safe handling in a laboratory setting.

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- To cite this document: BenchChem. [2-(4-Fluorophenyl)morpholine oxalate CAS number and molecular structure]. BenchChem, [2025]. [Online PDF]. Available at:



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